(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperidine moiety, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a difluorophenylboronic acid and a halogenated naphthyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, boronic acids (for Suzuki-Miyaura coupling)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as a building block in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A kinase inhibitor with a similar aryl urea structure, used in cancer treatment.
Linifanib: Another kinase inhibitor with structural similarities, also used in oncology.
Tandutinib: A compound with a related structure, investigated for its potential in treating kidney cancer and leukemia.
Uniqueness
N-(3,4-DIFLUOROPHENYL)-7-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H20F2N4O |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H20F2N4O/c1-13-5-7-15-19(26-14-6-8-17(22)18(23)11-14)16(12-24-20(15)25-13)21(28)27-9-3-2-4-10-27/h5-8,11-12H,2-4,9-10H2,1H3,(H,24,25,26) |
InChI Key |
NUCBIWGBKITGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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